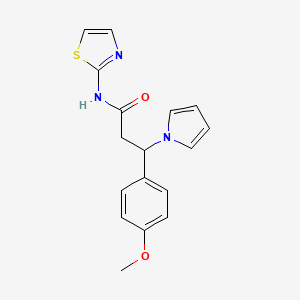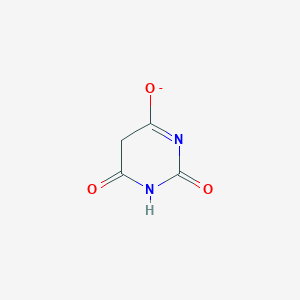
Barbiturate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbiturates are a class of depressant drugs derived from barbituric acid. They were first synthesized in the late 19th century and have been used medically as anxiolytics, hypnotics, and anticonvulsants. Barbiturates act by depressing the central nervous system, leading to effects ranging from mild sedation to total anesthesia. Despite their medical utility, barbiturates have a high potential for addiction and overdose, which has led to their replacement by safer alternatives like benzodiazepines in many applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barbiturates typically involves the condensation of urea with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms barbituric acid, which can then be modified to produce various barbiturate derivatives. The general reaction is as follows:
Diethyl malonate+Urea→Barbituric acid
Industrial Production Methods: Industrial production of barbiturates follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions: Barbiturates undergo various chemical reactions, including:
Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of barbiturates can lead to the formation of alcohols.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbiturate ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbiturates typically yields carboxylic acids, while alkylation can produce a variety of substituted barbiturates .
科学研究应用
Barbiturates have a wide range of applications in scientific research:
Chemistry: Used as starting materials for the synthesis of various heterocyclic compounds.
Biology: Employed in studies of central nervous system function and neurotransmitter activity.
Medicine: Used as anesthetics, anticonvulsants, and sedatives. They are also used in the treatment of acute migraines and cluster headaches.
Industry: Utilized in the production of certain dyes and pigments .
作用机制
Barbiturates exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The overall effect is central nervous system depression, which manifests as sedation, hypnosis, or anesthesia depending on the dose .
相似化合物的比较
Benzodiazepines: Like barbiturates, benzodiazepines enhance GABA activity but are generally safer with a lower risk of overdose.
Nonbenzodiazepines (Z-drugs): These drugs also act on the GABA-A receptor but have different chemical structures and are used primarily for treating insomnia.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Uniqueness: Barbiturates are unique in their ability to produce a wide range of effects from mild sedation to deep anesthesia. Their rapid onset and short duration of action make them useful in specific medical scenarios, such as induction of anesthesia and emergency treatment of seizures .
属性
分子式 |
C4H3N2O3- |
|---|---|
分子量 |
127.08 g/mol |
IUPAC 名称 |
2,6-dioxo-5H-pyrimidin-4-olate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1 |
InChI 键 |
HNYOPLTXPVRDBG-UHFFFAOYSA-M |
规范 SMILES |
C1C(=O)NC(=O)N=C1[O-] |
同义词 |
arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
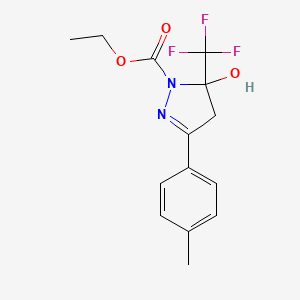
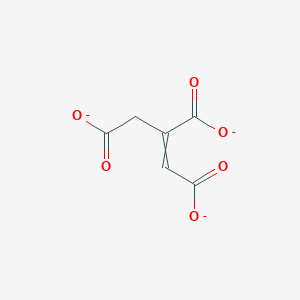
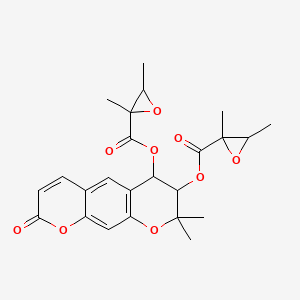
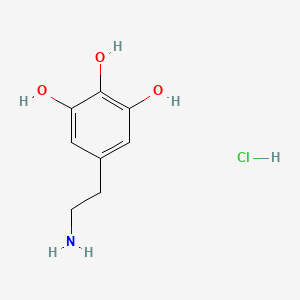
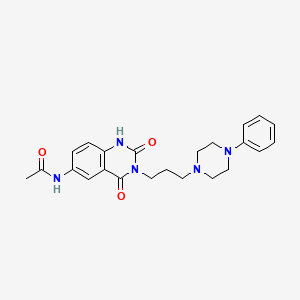
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)
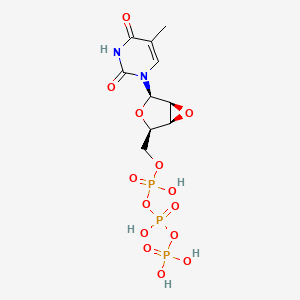

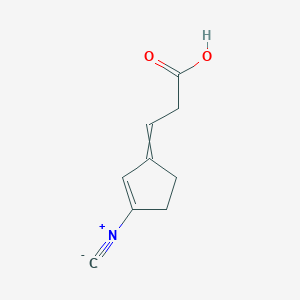
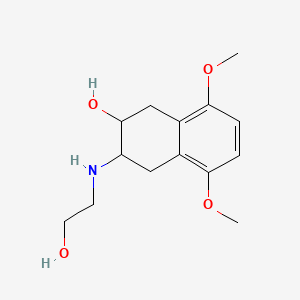

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)
